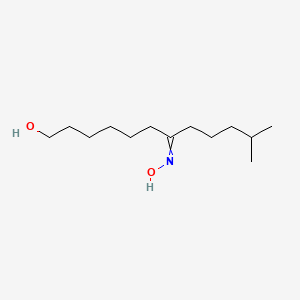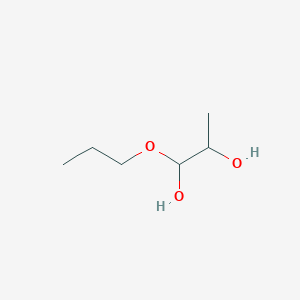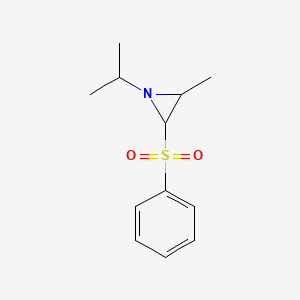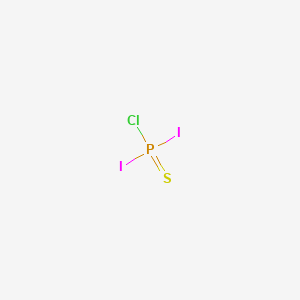
N-Carbamoyl-5-(furan-2-yl)penta-2,4-dienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Carbamoyl-5-(furan-2-yl)penta-2,4-dienamide is a chemical compound that belongs to the class of enaminones. Enaminones are versatile building blocks in organic synthesis, known for their ability to participate in a variety of chemical reactions. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a penta-2,4-dienamide moiety, which includes a conjugated diene system and an amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-5-(furan-2-yl)penta-2,4-dienamide typically involves the reaction of a furan derivative with a suitable carbamoylating agent under controlled conditions. One common method involves the use of furan-2-carboxylic acid as a starting material, which is first converted to its corresponding acid chloride. This intermediate is then reacted with an appropriate amine to form the desired enaminone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-Carbamoyl-5-(furan-2-yl)penta-2,4-dienamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The conjugated diene system can be reduced to form saturated or partially saturated derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the diene system may produce saturated amides.
Scientific Research Applications
N-Carbamoyl-5-(furan-2-yl)penta-2,4-dienamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Carbamoyl-5-(furan-2-yl)penta-2,4-dienamide involves its interaction with specific molecular targets and pathways. The conjugated diene system and the furan ring allow the compound to participate in various chemical reactions, which can modulate biological activity. The amide group may also play a role in binding to specific enzymes or receptors, influencing their function.
Comparison with Similar Compounds
Similar Compounds
N-Carbamoyl-5-(phenyl)penta-2,4-dienamide: Similar structure but with a phenyl ring instead of a furan ring.
N-Carbamoyl-5-(thiophen-2-yl)penta-2,4-dienamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
N-Carbamoyl-5-(furan-2-yl)penta-2,4-dienamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties
Properties
CAS No. |
62879-70-3 |
|---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
N-carbamoyl-5-(furan-2-yl)penta-2,4-dienamide |
InChI |
InChI=1S/C10H10N2O3/c11-10(14)12-9(13)6-2-1-4-8-5-3-7-15-8/h1-7H,(H3,11,12,13,14) |
InChI Key |
HONUKGKNGUCUCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=CC=CC(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[Oxybis(methylene)]diformamide](/img/structure/B14510279.png)
![(6,6-Dimethyl-4-oxobicyclo[3.1.1]hept-2-en-2-yl)methyl acetate](/img/structure/B14510280.png)

![{[(Chlorocarbonyl)amino]methyl}phosphonic dichloride](/img/structure/B14510290.png)






![Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate](/img/structure/B14510331.png)
![Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate](/img/structure/B14510333.png)
![1,2,3-Trinitro-11H-indeno[1,2-B]quinoxalin-11-one](/img/structure/B14510339.png)
![8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one;trihydrate](/img/structure/B14510351.png)
